N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide
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Overview
Description
N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide is a useful research compound. Its molecular formula is C27H23N3O3 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.17394160 g/mol and the complexity rating of the compound is 723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Histochemical Techniques
The use of complex naphthols in histochemical techniques for the demonstration of tissue oxidase highlights the potential of compounds like N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide in biological studies. These compounds serve as new reagents for staining tissues, aiding in the visualization of enzyme activities within cellular structures. The development of permanent preparations using these dyes can significantly enhance the study of tissue composition and function (Burstone, 1959).
Organic Synthesis and Structural Analysis
The compound's role in the synthesis of benzimidazoles from N-phenylbenzamide oxime derivatives underlines its importance in organic synthesis and chemical transformations. Such studies contribute to the understanding of reaction mechanisms and the development of new synthetic routes for heterocyclic compounds, which are critical in pharmaceuticals and materials science (Gaber, Muathen, & Taib, 2011).
Anticonvulsant Activity
Research on novel semicarbazones based on 1,3,4-oxadiazoles, designed from a pharmacophoric model involving compounds similar to this compound, offers insights into the structural requirements for anticonvulsant activity. This contributes to the development of new therapeutic agents for managing seizures (Rajak et al., 2010).
Properties
IUPAC Name |
2-hydroxy-N-[(E)-1-[3-[(3-methylbenzoyl)amino]phenyl]ethylideneamino]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-17-7-5-10-21(15-17)26(32)28-22-11-6-9-20(16-22)18(2)29-30-27(33)25-23-12-4-3-8-19(23)13-14-24(25)31/h3-16,31H,1-2H3,(H,28,32)(H,30,33)/b29-18+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPHGNNZBJRSLL-RDRPBHBLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=NNC(=O)C3=C(C=CC4=CC=CC=C43)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)/C(=N/NC(=O)C3=C(C=CC4=CC=CC=C43)O)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.